molecular formula C16H16O3 B6401416 2-(4-Methoxy-2-methylphenyl)-6-methylbenzoic acid CAS No. 1261924-95-1

2-(4-Methoxy-2-methylphenyl)-6-methylbenzoic acid

Cat. No.: B6401416
CAS No.: 1261924-95-1
M. Wt: 256.30 g/mol
InChI Key: ZHSIWTBCCBCEIX-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2-methylphenyl)-6-methylbenzoic acid is an organic compound with a complex structure that includes both methoxy and methyl substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2-methylphenyl)-6-methylbenzoic acid typically involves the reaction of 4-bromo-3-methylanisole with n-butyl lithium, followed by the addition of triisopropyl borate. This reaction yields the desired compound as a white solid . The reaction conditions include maintaining an inert atmosphere and room temperature to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2-methylphenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of 4-methoxy-2-methylbenzaldehyde or 4-methoxy-2-methylbenzoic acid.

    Reduction: Formation of 2-(4-methoxy-2-methylphenyl)-6-methylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Methoxy-2-methylphenyl)-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2-methylphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological activity. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-methylphenylboronic acid
  • 2-Methyl-4-methoxybenzeneboronic acid
  • 4-Methoxy-2-methylbenzeneboronic acid

Uniqueness

2-(4-Methoxy-2-methylphenyl)-6-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methoxy-2-methylphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-10-5-4-6-14(15(10)16(17)18)13-8-7-12(19-3)9-11(13)2/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSIWTBCCBCEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=C(C=C2)OC)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689962
Record name 4'-Methoxy-2',3-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-95-1
Record name 4'-Methoxy-2',3-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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